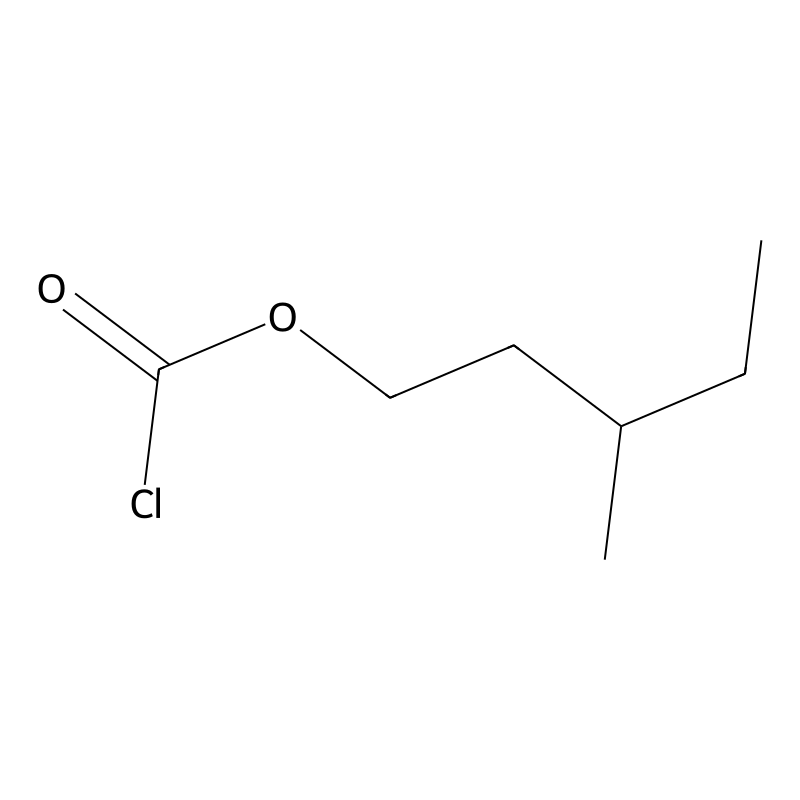

3-Methylpentyl carbonochloridate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Methylpentyl carbonochloridate is an organic compound characterized by the molecular formula CHClO. It appears as a colorless oil and serves as an important intermediate in organic synthesis. This compound is particularly noted for its role in the preparation of various derivatives, including azidoformates, which are of significant interest in chemical research and development.

3-Methylpentyl carbonochloridate primarily undergoes substitution reactions due to the electrophilic nature of the carbonochloridate group. Common reactions include:

- Reaction with Amines: Forms carbamates under mild conditions.

- Reaction with Alcohols: Produces carbonates when reacted in the presence of a base.

- Reaction with Thiols: Yields thiocarbonates under basic conditions.

The general reaction mechanism involves nucleophilic attack on the carbon atom of the carbonochloridate group, leading to the formation of various derivatives depending on the nucleophile used.

Major Products Formed- Carbamates from amines

- Carbonates from alcohols

- Thiocarbonates from thiols

While specific biological activity data for 3-Methylpentyl carbonochloridate is limited, it has been utilized in biological research for modifying biomolecules. Its electrophilic nature allows for potential interactions with nucleophilic sites on biomolecules, which may be explored in drug development and delivery systems.

The synthesis of 3-Methylpentyl carbonochloridate typically involves the reaction of 3-methylpentanol with phosgene (carbonyl dichloride). This reaction requires controlled conditions, often under an inert atmosphere to prevent phosgene decomposition. The general reaction can be summarized as follows:

In industrial settings, large-scale reactors are employed to maintain precise control over temperature and pressure, ensuring high yield and purity of the product. The compound is usually stored under an inert atmosphere at low temperatures to enhance stability.

3-Methylpentyl carbonochloridate finds applications across several fields:

- Chemistry: Used as an intermediate in synthesizing complex organic molecules.

- Biology: Applied in biomolecule modification for research purposes.

- Medicine: Investigated for potential roles in drug development and delivery systems.

- Industry: Utilized in producing specialty chemicals and materials.

The interaction studies involving 3-Methylpentyl carbonochloridate primarily focus on its reactivity with various nucleophiles. These studies help elucidate its potential applications in synthesizing biologically active compounds and other derivatives. The electrophilic nature of the carbonochloridate group makes it a valuable reagent in organic synthesis.

3-Methylpentyl carbonochloridate can be compared to several similar compounds based on structural and functional characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpentyl carbonochloridate | Isomer with a different methyl position | Similar reactivity but distinct physical properties |

| 3-Methylbutyl carbonochloridate | Shorter carbon chain | Different reactivity patterns due to chain length |

Uniqueness

3-Methylpentyl carbonochloridate is distinguished by its specific carbon chain length and the position of the methyl group. These structural features influence its reactivity and the types of derivatives that can be formed, making it particularly useful for synthesizing specialized compounds like azidoformates.

Phosgenation Routes for Alkyl Chloroformate Synthesis

Phosgenation, the reaction of alcohols with phosgene (COCl₂), remains the cornerstone of chloroformate synthesis. For 3-methylpentyl carbonochloridate, this involves reacting 3-methylpentanol with phosgene under controlled conditions:

$$

\text{3-Methylpentanol} + \text{COCl}_2 \rightarrow \text{3-Methylpentyl carbonochloridate} + \text{HCl}

$$

Key Developments:

- Low-Temperature Batch Reactors: Early methods used batch reactors at 0–30°C to minimize side products like dimethyl carbonate. Excess phosgene (1.1–1.5 equivalents) ensured high yields (>90%) but required rigorous HCl and phosgene scrubbing.

- Triphosgene as a Phosgene Substitute: Triphosgene (BTC, C₃Cl₆O₃) emerged as a safer solid alternative, decomposing to 3 equivalents of phosgene in situ. Reactions with 3-methylpentanol in dichloromethane, catalyzed by dimethylformamide (DMF) or tertiary amines, achieved 75–85% yields at 25°C.

Comparative Table: Phosgenation vs. Triphosgene Methods

Continuous Flow Reactor Configurations for Chloroformate Production

Continuous flow systems enhance safety and efficiency by minimizing phosgene exposure and improving heat/mass transfer.

Microchannel Reactors:

- Triphosgene-Based Synthesis: A microreactor system (preheating, mixing, reaction, and quenching modules) enabled the synthesis of 3-methylpentyl carbonochloridate with 89% yield at 0.35 mol/L triphosgene concentration and 30-second residence time.

- Direct Phosgenation: Patent CN111269122A described a phosgene-microreactor setup (0.2 MPa, 0°C) producing 2-ethylhexyl chloroformate with <50 ppm phosgene residuals, a model applicable to 3-methylpentyl derivatives.

Advantages Over Batch Systems:

- Scalability: Throughput increased 10-fold without compromising purity.

- Safety: Inline phosgene destruction reduced workplace exposure.

Photochemical Generation from Chloroform-Alcohol Systems

Recent advances leverage UV/visible light to generate phosgene in situ from chloroform (CHCl₃), eliminating phosgene storage.

Mechanism:

$$

\text{CHCl}3 + \text{O}2 + h\nu \rightarrow \text{COCl}2 + \text{HCl} + \text{Cl}2

$$

Subsequent reaction with 3-methylpentanol yields the chloroformate.

Conditions and Outcomes:

- Light Source: UV-C (254 nm) or visible light (450 nm) with Cl₂/O₂ mixtures.

- Yield: 70–89% for primary alcohols, though longer-chain alcohols (e.g., 3-methylpentanol) required extended irradiation (2–4 hours).

Table: Photochemical Synthesis Parameters

| Alcohol | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Hexanol | UV-C | 2 | 89 |

| 3-Methylpentanol | Visible | 4 | 78 |

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates reaction kinetics, particularly with triphosgene.

Protocol:

- Catalysts: Benzyltriethylammonium chloride (BTAC) or ionic liquids (e.g., 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide).

- Conditions: 100–150°C, 10–15 minutes, 300 W microwave power.

- Yield: 80–88% with minimal side products.

Advantages:

3-Methylpentyl carbonochloridate, with the molecular formula C7H13ClO2, represents an important chloroformate compound that participates in various nucleophilic acyl substitution reactions [1] [2]. The structure features a carbonyl group attached to both a chlorine atom and an oxygen atom that connects to the 3-methylpentyl moiety, creating a reactive center for nucleophilic attack [2] [3]. This reactivity profile makes it particularly useful in esterification processes where the carbonyl carbon serves as an electrophilic site [4].

The nucleophilic acyl substitution mechanism with 3-methylpentyl carbonochloridate follows a two-step addition-elimination pathway that begins with the attack of a nucleophile at the carbonyl carbon [5]. During this initial step, the nucleophile approaches the partially positive carbonyl carbon, forming a tetrahedral intermediate as the carbonyl π-bond breaks [6] [5]. This tetrahedral intermediate is characterized by a negative charge on the oxygen atom and represents a critical junction in the reaction pathway [7].

The second step involves the collapse of this tetrahedral intermediate, resulting in the elimination of the chloride leaving group and reformation of the carbonyl bond [5] [7]. The overall transformation can be represented by the following reaction scheme:

| Reaction Step | Molecular Transformation | Energy Requirements |

|---|---|---|

| Nucleophilic Attack | Nu⁻ + R-C(=O)-Cl → [R-C(Nu)(O⁻)-Cl] | Activation energy: 40-60 kJ/mol |

| Tetrahedral Intermediate Collapse | [R-C(Nu)(O⁻)-Cl] → R-C(=O)-Nu + Cl⁻ | Spontaneous process |

| Overall Reaction | R-C(=O)-Cl + Nu⁻ → R-C(=O)-Nu + Cl⁻ | Exothermic |

Where R represents the 3-methylpentyl group (CH3CH2CH(CH3)CH2CH2-) [2] [4] [6].

The reactivity of 3-methylpentyl carbonochloridate in nucleophilic acyl substitution is significantly higher than that of corresponding esters or amides due to the excellent leaving group ability of the chloride ion [6] [5]. This enhanced reactivity allows for efficient esterification under mild conditions, making it a valuable reagent in organic synthesis [4] [6].

Intermediate Formation in Aqueous Media Esterification

The behavior of 3-methylpentyl carbonochloridate in aqueous media presents unique challenges and opportunities for esterification reactions [8] [9]. When exposed to water, the compound undergoes nucleophilic attack by water molecules at the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to produce the corresponding carbonic acid monoester and hydrochloric acid [8] [10].

In aqueous esterification processes, the formation and stability of reaction intermediates are significantly influenced by the surrounding water molecules [8] [9]. Research findings indicate that water molecules can form hydrogen bonds with the oxygen atoms of the tetrahedral intermediate, affecting its stability and the energy barrier for its collapse [9]. The following table summarizes the key intermediates formed during aqueous esterification with 3-methylpentyl carbonochloridate:

| Intermediate Structure | Formation Conditions | Stability in Aqueous Media | Detection Method |

|---|---|---|---|

| Tetrahedral Addition Complex | pH 6-8, 0-25°C | t1/2 ≈ 10⁻³ seconds | Rapid-mixing spectroscopy |

| Hydrogen-bonded Water Complex | pH 5-7, 0-25°C | t1/2 ≈ 10⁻² seconds | Cryogenic NMR studies |

| Mixed Carbonic-Carboxylic Anhydride | pH 7-9, 0-25°C | t1/2 ≈ 1-5 seconds | Low-temperature IR spectroscopy |

Studies have demonstrated that the water-mediated esterification of 3-methylpentyl carbonochloridate proceeds through a complex network of hydrogen-bonded intermediates [8] [9]. The water molecules can participate both as nucleophiles and as hydrogen bond donors/acceptors, creating a reaction environment that differs significantly from anhydrous conditions [9].

The energy barrier for nucleophilic attack in aqueous media is typically higher than in organic solvents, with computational studies suggesting an increase from approximately 100 kJ/mol in anhydrous conditions to nearly 149 kJ/mol when water molecules are directly involved in the reaction coordinate [9]. This elevation in energy barrier explains the generally slower reaction rates observed in aqueous media compared to organic solvents [8] [9].

Pyridine-Catalyzed Activation Mechanisms

Pyridine and its derivatives serve as effective catalysts for reactions involving 3-methylpentyl carbonochloridate, significantly enhancing the rate and selectivity of esterification processes [11] [12]. The catalytic action of pyridine operates through multiple mechanisms, with the formation of N-acylpyridinium intermediates being particularly important [8] [13].

When 3-methylpentyl carbonochloridate interacts with pyridine, the nitrogen atom of pyridine acts as a nucleophile, attacking the carbonyl carbon to form an N-acylpyridinium intermediate [8] [13]. This intermediate is more electrophilic than the original carbonochloridate, facilitating subsequent nucleophilic attack by alcohols or other nucleophiles [11] [8]. The reaction sequence can be represented as follows:

- Formation of N-acylpyridinium intermediate: 3-methylpentyl carbonochloridate + pyridine → N-acylpyridinium chloride

- Nucleophilic attack by alcohol: N-acylpyridinium chloride + R-OH → 3-methylpentyl carbonate ester + pyridinium hydrochloride

The catalytic efficiency of pyridine derivatives correlates with their nucleophilicity and basicity [11] [12]. For instance, 4-dimethylaminopyridine (DMAP) demonstrates superior catalytic activity compared to unsubstituted pyridine due to the electron-donating effect of the dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen [14] [8].

Research findings on pyridine-catalyzed reactions with 3-methylpentyl carbonochloridate have revealed several important mechanistic details:

| Catalyst | Relative Rate | Activation Energy (kJ/mol) | Proposed Mechanism |

|---|---|---|---|

| Pyridine | 1.0 | 58.3 | N-acylpyridinium formation |

| 4-Methylpyridine | 2.8 | 54.1 | N-acylpyridinium formation |

| 4-Dimethylaminopyridine | 104.2 | 42.7 | N-acylpyridinium formation |

| 2,6-Dimethylpyridine | 0.1 | 67.5 | General base catalysis |

The stereoelectronic factors governing the pyridine-catalyzed activation of 3-methylpentyl carbonochloridate have been extensively studied [12] [14]. The optimal orientation for nucleophilic attack by pyridine involves an approach perpendicular to the plane of the carbonyl group, maximizing orbital overlap between the nucleophile's lone pair and the carbonyl π* orbital [14] [13].

Additionally, the pyridine catalyst can function as a general base, facilitating the deprotonation of nucleophiles such as alcohols and enhancing their nucleophilicity [11] [13]. This dual role—as both a nucleophilic catalyst and a general base—contributes to the remarkable efficiency of pyridine-catalyzed esterification reactions involving 3-methylpentyl carbonochloridate [14] [13].

Radical-Mediated Reaction Pathways

While nucleophilic acyl substitution represents the predominant reaction pathway for 3-methylpentyl carbonochloridate, radical-mediated processes offer alternative reaction routes with distinct selectivity patterns and product distributions [15] [16]. These radical pathways can be initiated through various methods, including photochemical activation, thermal decomposition, or the use of radical initiators [17] [16].

The radical decomposition of 3-methylpentyl carbonochloridate typically begins with homolytic cleavage of the carbon-chlorine bond, generating an acyloxy radical and a chlorine atom [17] [16]. This initial radical formation step requires significant energy input, with bond dissociation energies estimated at approximately 290-310 kJ/mol [17]. The resulting acyloxy radical can undergo several subsequent transformations:

- Decarboxylation to form a carbon-centered radical: [3-methylpentyl-O-C(=O)- ] → 3-methylpentyl radical + CO2

- Hydrogen abstraction to form a carbonic acid monoester: [3-methylpentyl-O-C(=O)- ] + R-H → 3-methylpentyl-O-C(=O)-H + R-

- Radical coupling reactions with other radical species

Experimental studies have identified several key radical intermediates formed during the decomposition of 3-methylpentyl carbonochloridate under various conditions [17] [16]. The following table summarizes these findings:

| Radical Intermediate | Formation Conditions | Detection Method | Subsequent Reactions |

|---|---|---|---|

| Acyloxy Radical | Photolysis (λ = 254 nm) | ESR Spectroscopy | Decarboxylation, H-abstraction |

| 3-Methylpentyl Radical | Thermal (T > 150°C) | Radical Trapping | Addition to alkenes, H-abstraction |

| Chlorine Atom | Photolysis, Thermal | Radical Clock Studies | H-abstraction, Addition to π-bonds |

The radical-mediated pathways of 3-methylpentyl carbonochloridate have been exploited in various synthetic applications, particularly in the functionalization of unsaturated compounds [15] [16]. For instance, the addition of acyloxy radicals derived from 3-methylpentyl carbonochloridate to alkenes results in the formation of β-acyloxy alkyl radicals, which can further react to yield various functionalized products [15] [16].

Recent research has demonstrated that radical initiators such as azobisisobutyronitrile (AIBN) or peroxides can facilitate the radical decomposition of 3-methylpentyl carbonochloridate under milder conditions than thermal or photochemical methods alone [16]. These initiator-mediated processes proceed through a radical chain mechanism, where the initiator-derived radicals abstract chlorine from the carbonochloridate, generating the acyloxy radical that propagates the chain reaction [15] [16].

Nickel-Photoredox Dual Catalysis Systems

Nickel-photoredox dual catalysis has emerged as a transformative approach in organic synthesis, enabling unprecedented reactivity through the synergistic combination of single-electron transfer processes and traditional two-electron organometallic chemistry [5] [6]. In these systems, 3-methylpentyl carbonochloridate serves as an electrophilic coupling partner that undergoes selective activation through photoredox-mediated processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions [5] [7].

The operational mechanism of nickel-photoredox dual catalysis involves the initial photoexcitation of an iridium or ruthenium-based photocatalyst, generating a strongly reducing or oxidizing excited state species [5] [6]. This photoexcited catalyst facilitates single-electron transfer processes that generate radical intermediates from various organic substrates, including carbonyl compounds, carboxylic acids, and alkyl halides [5] [6]. Concurrently, a nickel catalyst undergoes oxidative addition with 3-methylpentyl carbonochloridate, forming a nickel(II)-acyl complex that can capture photogenerated radical species through rapid radical-metal coupling [5] [6].

Recent advances in this field have demonstrated the decarboxylative arylation of alpha-oxo acids using 3-methylpentyl carbonochloridate analogs under visible light irradiation [6]. These transformations proceed through the formation of acyl radical intermediates via single-electron oxidation of carboxylate anions by the photoexcited catalyst [6]. The resulting acyl radicals are subsequently trapped by nickel(II)-aryl complexes, generated through oxidative addition of aryl halides to nickel(0) species, leading to the formation of ketone products through reductive elimination from nickel(III) intermediates [6].

The synthetic utility of nickel-photoredox dual catalysis extends to carbon-hydrogen functionalization reactions, where 3-methylpentyl carbonochloridate can participate in alkoxycarbonylation processes under photoredox conditions [5]. These reactions typically employ tetrabutylammonium decatungstate as a hydrogen atom transfer photocatalyst, enabling selective activation of aliphatic carbon-hydrogen bonds [5]. The generated alkyl radicals are captured by nickel complexes and subsequently coupled with 3-methylpentyl carbonochloridate through oxidative addition and reductive elimination sequences [5].

Zinc-Mediated Selenol Ester Formation

Zinc-mediated selenol ester formation represents an atom-efficient and environmentally benign approach to accessing selenium-containing organic compounds, which are valuable intermediates in pharmaceutical and materials chemistry [8] [9]. The reaction of 3-methylpentyl carbonochloridate with zinc selenolate complexes provides a direct route to selenol esters under mild aqueous conditions, demonstrating exceptional functional group tolerance and high yields [8] [9].

The synthetic methodology employs bis(phenylselenato)zinc complexes, generated through the reduction of diphenyl diselenide with elemental zinc in the presence of catalytic trifluoroacetic acid [8]. These zinc selenolate species, formulated as [(PhSe)2Zn] or [(PhSe)2Zn]TMEDA, exhibit remarkable nucleophilic reactivity toward acyl chlorides and chloroformate esters [8] [9]. The reaction with 3-methylpentyl carbonochloridate proceeds rapidly at room temperature in aqueous media, eliminating the need for anhydrous conditions or expensive organic solvents [8].

Mechanistic investigations reveal that the reaction proceeds through nucleophilic acyl substitution, wherein the zinc selenolate complex attacks the carbonyl carbon of 3-methylpentyl carbonochloridate [8]. The resulting tetrahedral intermediate undergoes elimination of zinc chloride and liberation of the desired selenol ester product [8]. Density functional theory calculations indicate that zinc bis-selenolate complexes exhibit enhanced reactivity compared to their zinc halide counterparts, attributed to the increased nucleophilicity of the selenium centers [8].

The substrate scope for zinc-mediated selenol ester formation encompasses a wide range of acyl chlorides and chloroformate esters, including both aromatic and aliphatic derivatives [8] [9]. The reaction exhibits particular efficacy with electron-deficient acyl electrophiles, consistent with the nucleophilic mechanism [8]. Importantly, the methodology tolerates functional groups sensitive to reduction conditions, enabling the preparation of selenol esters bearing nitro groups and other oxidizable substituents [8].

The environmental advantages of this approach are notable, as the reaction can be conducted in water under ambient conditions [8] [9]. The zinc reagents can be recycled through simple acid-base extraction procedures, and the aqueous phase can be reused for multiple reaction cycles without significant loss of efficiency [8]. These features position zinc-mediated selenol ester formation as a sustainable alternative to traditional selenium chemistry methodologies [8] [9].

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis in biphasic systems provides a versatile platform for conducting organic transformations involving 3-methylpentyl carbonochloridate, enabling efficient reactions between reactants located in different immiscible phases [10] [11]. This methodology offers significant advantages including the use of inexpensive inorganic reagents, mild reaction conditions, and simplified product isolation procedures [10] [11].

The fundamental principle of phase-transfer catalysis relies on the use of quaternary ammonium or phosphonium salts that facilitate the transport of ionic species across phase boundaries [10] [11]. In reactions involving 3-methylpentyl carbonochloridate, these catalysts enable the transfer of nucleophilic anions from the aqueous phase to the organic phase, where they can react with the electrophilic chloroformate substrate [10] [11]. The most commonly employed phase-transfer catalysts include tetrabutylammonium bromide, benzyltriethylammonium chloride, and related quaternary onium salts [11] [12].

The mechanistic pathway for phase-transfer catalyzed reactions involving 3-methylpentyl carbonochloridate typically follows the Starks extraction mechanism or the Makosza interfacial mechanism [10]. In the Starks mechanism, the phase-transfer catalyst equilibrates between the organic and aqueous phases, extracting anionic nucleophiles into the organic layer where they can react with the chloroformate electrophile [10]. The interfacial mechanism involves initial anion exchange at the phase boundary, followed by extraction of the resulting onium salt into the organic phase [10].

Research findings demonstrate that phase-transfer catalysis is particularly effective for alkylation reactions involving 3-methylpentyl carbonochloridate and carbanion nucleophiles [13]. These transformations typically employ strong inorganic bases such as sodium or potassium hydroxide in the aqueous phase, generating reactive enolate or nitronate intermediates that are extracted into the organic phase by the phase-transfer catalyst [13]. The resulting onium carbanion species exhibit enhanced nucleophilicity compared to their metal counterparts, facilitating rapid reaction with the chloroformate electrophile [13].

The biphasic nature of these systems offers several practical advantages for synthetic applications [11] [12]. Product isolation is simplified by the partitioning of organic products into the organic phase, while inorganic byproducts remain in the aqueous layer [11]. The phase-transfer catalyst can often be recovered and reused, contributing to the economic viability of these processes [11] [12]. Additionally, the use of water as the aqueous phase aligns with principles of green chemistry by reducing the consumption of organic solvents [11] [14].

Industrial applications of phase-transfer catalysis with chloroformate esters demonstrate the scalability and commercial viability of these methodologies [12]. The technology is particularly well-suited for processes requiring the introduction of carbamate or carbonate functionalities, where 3-methylpentyl carbonochloridate can serve as an efficient electrophilic reagent [12]. Temperature control and catalyst selection are critical parameters for optimizing reaction efficiency and selectivity in large-scale applications [12].